molecular formula C24H30N8 B11671308 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone

2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone

Cat. No.: B11671308
M. Wt: 430.5 g/mol
InChI Key: PTBVEUAMSYWJFO-KOEQRZSOSA-N
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Description

2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone is a complex organic compound that combines the structural features of pyrrole and triazine derivatives. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,5-dimethyl-1-phenylpyrrole with appropriate aldehyde and hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

The use of continuous flow reactors and other industrial-scale equipment can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde lies in its combination of pyrrole and triazine hydrazone functionalities, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H30N8

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C24H30N8/c1-18-16-20(19(2)32(18)21-10-4-3-5-11-21)17-25-29-22-26-23(30-12-6-7-13-30)28-24(27-22)31-14-8-9-15-31/h3-5,10-11,16-17H,6-9,12-15H2,1-2H3,(H,26,27,28,29)/b25-17+

InChI Key

PTBVEUAMSYWJFO-KOEQRZSOSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC3=NC(=NC(=N3)N4CCCC4)N5CCCC5

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC3=NC(=NC(=N3)N4CCCC4)N5CCCC5

Origin of Product

United States

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